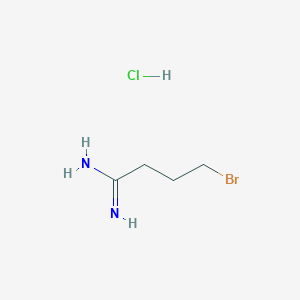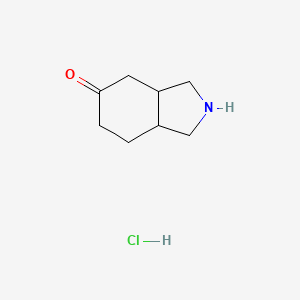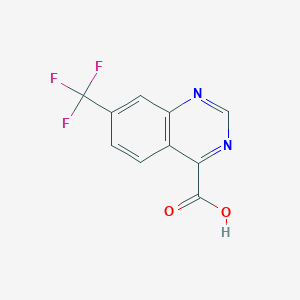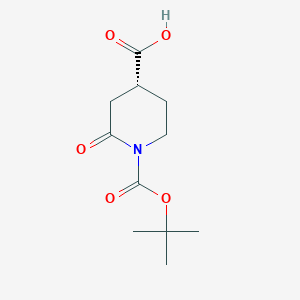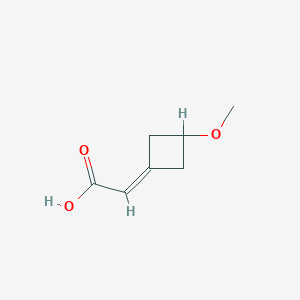
2-(3-Methoxycyclobutylidene)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxycyclobutylidene)acetic acid is an organic compound with the molecular formula C7H10O3 It is a derivative of acetic acid, where the hydrogen atom of the methyl group is replaced by a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycyclobutylidene)acetic acid can be achieved through several methods. One common approach involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts in a relatively high (10–30%) aqueous solution at a pH value of ≤ 7 and temperatures around 50 °C . This method yields high purity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic processes. The most common procedure by industrial standards is the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts, producing amounts of up to 95% and space-time yields of 150 g · 1 −1 h −1 .
化学反応の分析
Types of Reactions
2-(3-Methoxycyclobutylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(3-Methoxycyclobutylidene)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(3-Methoxycyclobutylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Its methoxy group plays a crucial role in its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group.
2-Methoxyethanol: An alcohol with a methoxy group.
3-Methoxybenzoic acid: A benzoic acid derivative with a methoxy group.
Uniqueness
2-(3-Methoxycyclobutylidene)acetic acid is unique due to its cyclobutylidene structure, which imparts distinct chemical and physical properties compared to other methoxy-substituted compounds. This uniqueness makes it valuable for specific applications in research and industry .
特性
分子式 |
C7H10O3 |
|---|---|
分子量 |
142.15 g/mol |
IUPAC名 |
2-(3-methoxycyclobutylidene)acetic acid |
InChI |
InChI=1S/C7H10O3/c1-10-6-2-5(3-6)4-7(8)9/h4,6H,2-3H2,1H3,(H,8,9) |
InChIキー |
RUQUEJVMMZQLBM-UHFFFAOYSA-N |
正規SMILES |
COC1CC(=CC(=O)O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


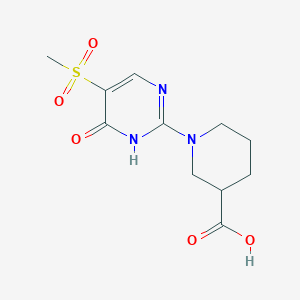
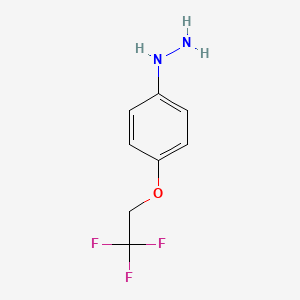
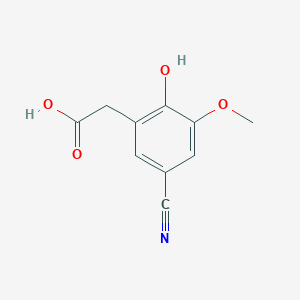
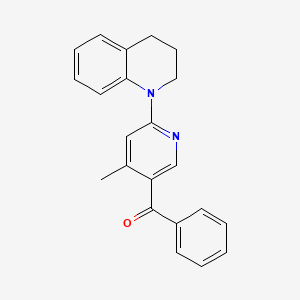

![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)
